molecular formula C5H11IN4O B1393833 3-Oxopiperazine-1-carboximidamide hydroiodide CAS No. 1216890-90-2

3-Oxopiperazine-1-carboximidamide hydroiodide

Cat. No.: B1393833
CAS No.: 1216890-90-2
M. Wt: 270.07 g/mol
InChI Key: SMPHLTWXVZRKKV-UHFFFAOYSA-N
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Description

3-Oxopiperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C5H11IN4O. It is known for its unique structure, which includes a piperazine ring substituted with an oxo group and a carboximidamide group, along with a hydroiodide counterion.

Scientific Research Applications

3-Oxopiperazine-1-carboximidamide hydroiodide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the oxo and carboximidamide groups. One common method involves the reaction of piperazine with cyanamide and subsequent oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Oxopiperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxyl-substituted piperazine derivatives .

Mechanism of Action

The mechanism of action of 3-Oxopiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The oxo and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The hydroiodide counterion may also play a role in stabilizing the compound and enhancing its solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxopiperazine-1-carboximidamide hydroiodide is unique due to its combination of an oxo group, a carboximidamide group, and a hydroiodide counterion. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

3-oxopiperazine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O.HI/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPHLTWXVZRKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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